Chemical properties of benzoic acid-d vs non-deuterated benzoic acid
Chemical properties of benzoic acid-d vs non-deuterated benzoic acid
An In-depth Technical Guide to the Chemical Properties of Benzoic Acid-d₅ vs. Non-Deuterated Benzoic Acid
Abstract
The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, represents a sophisticated approach in modern medicinal chemistry and analytical science. This guide provides a comprehensive technical comparison between standard benzoic acid (C₆H₅COOH) and its deuterated analogue, benzoic acid-d₅ (C₆D₅COOH), where the five hydrogen atoms on the phenyl ring are replaced by deuterium. While their bulk physicochemical properties such as acidity, solubility, and melting point remain largely unchanged, the fundamental difference in the carbon-deuterium (C-D) bond strength imparts significant changes in metabolic stability. This phenomenon, known as the Kinetic Isotope Effect (KIE), is the cornerstone of this guide. We will explore the theoretical underpinnings of the KIE, detail the comparative chemical properties, outline robust analytical protocols for characterization, and discuss the profound implications for drug development and scientific research.
Introduction: Beyond the Mass Difference
Benzoic acid is the simplest aromatic carboxylic acid, a foundational structure in organic chemistry and a precursor for many industrial syntheses.[1] Its deuterated form, specifically benzoic acid-d₅, is physically almost identical yet possesses a subtle but powerful chemical distinction. This distinction arises from the replacement of protium (¹H) with deuterium (²H) on the aromatic ring.[2][3]
In drug development, deuteration is a strategy employed to fine-tune a molecule's pharmacokinetic profile.[4][5] By replacing hydrogen atoms at sites of metabolic oxidation, the rate of drug breakdown can be slowed, potentially leading to improved half-life, increased therapeutic exposure, and reduced dosing frequency.[6][7] This "deuterium switch" leverages the Kinetic Isotope Effect. This guide serves as a resource for researchers, scientists, and drug development professionals to understand and harness the unique chemical properties of deuterated benzoic acid.
Comparative Physicochemical Properties
At a macroscopic level, benzoic acid and benzoic acid-d₅ exhibit very similar properties. The addition of five neutrons imparts a modest increase in molecular weight but does not significantly alter the intermolecular forces that govern physical characteristics like melting point, boiling point, and solubility.
| Property | Benzoic Acid (C₆H₅COOH) | Benzoic Acid-d₅ (C₆D₅COOH) | Rationale for Similarity/Difference |
| Molecular Formula | C₇H₆O₂[8] | C₇HD₅O₂[2] | Isotopic substitution of the five phenyl hydrogens. |
| Molecular Weight | 122.12 g/mol [8] | 127.15 g/mol [3][9] | Increased mass due to five neutrons in the deuterium nuclei. |
| Appearance | White crystalline solid[10][11] | White crystalline solid[2][12] | Crystal lattice structure is not significantly affected by deuteration. |
| Melting Point | 122.4 °C[8][13] (Range: 121-125 °C[14][15]) | 121-125 °C[9] | Intermolecular forces (hydrogen bonding, van der Waals) are nearly identical. |
| Boiling Point | 249.2 °C[8][13] | 249 °C[9] | Similar intermolecular forces and vapor pressure characteristics. |
| Acidity (pKa in water) | ~4.20[8][10][16] | Expected to be ~4.20 | The acidic proton is on the carboxyl group, which is not deuterated. Electronic effects from ring deuteration are negligible on pKa. |
| Solubility in Water (25°C) | 3.44 g/L[1] | Slightly lower (not well-documented) | Deuterium bonds are slightly less polarizable, which can marginally decrease solubility in polar solvents like water. However, the effect is often minimal. Benzoic acid's low water solubility is primarily due to the non-polar benzene ring.[17][18][19] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene[1][14] | Soluble in alcohol, ether, benzene | "Like dissolves like" principle holds; the overall polarity of the molecule is largely unchanged. |
The Kinetic Isotope Effect: The Scientific Core of Deuteration
The most significant chemical difference between benzoic acid and its d₅-analogue is not found in its static properties but in its reactivity, specifically the rate at which C-H versus C-D bonds are broken. This is the Kinetic Isotope Effect (KIE) .
The Principle: Zero-Point Energy
The C-D bond is stronger than the C-H bond.[20][21] This is a direct consequence of the greater mass of deuterium. According to the principles of quantum mechanics, a chemical bond is never completely at rest, even at absolute zero. It vibrates with a minimum amount of energy known as the Zero-Point Energy (ZPE) .
Because deuterium is heavier, a C-D bond vibrates at a lower frequency than a C-H bond.[22][23] This lower vibrational frequency results in a lower ZPE. For a chemical reaction to occur where this bond is cleaved, energy must be supplied to reach the transition state. Since the C-D bond starts from a lower energy level, more energy is required to break it compared to a C-H bond.[20][23] This higher activation energy leads to a slower reaction rate.
View DOT Script for Diagram
Caption: Energy diagram of the Kinetic Isotope Effect.
Implications for Metabolism
In pharmaceutical science, the KIE is most relevant to drug metabolism, which often involves oxidative reactions catalyzed by enzymes such as the cytochrome P450 (CYP450) family. These enzymes frequently break C-H bonds as the rate-limiting step of metabolic clearance.
By replacing C-H bonds with C-D bonds at these "metabolic soft spots," the rate of metabolism can be significantly reduced. For a benzoic acid-containing drug, this could mean slower hydroxylation of the aromatic ring. This can lead to:
-
Prolonged Half-Life: The drug remains in the body for a longer period.[6]
-
Increased Drug Exposure (AUC): The total amount of drug the body is exposed to over time is increased.
-
Metabolic Switching: If a molecule has multiple metabolic pathways, slowing down the primary pathway via deuteration can cause metabolism to shift to an alternative, previously minor pathway.[6][24] This can sometimes be unpredictable and may lead to different metabolite profiles.[25]
The success of this strategy is exemplified by the FDA's approval of Deutetrabenazine (Austedo®) , a deuterated version of tetrabenazine, for treating chorea associated with Huntington's disease.[24][26][][28] The deuteration slows metabolism, allowing for lower and less frequent dosing compared to its non-deuterated counterpart.[28]
Analytical Characterization and Protocols
Distinguishing between benzoic acid and benzoic acid-d₅ requires techniques sensitive to isotopic differences. A multi-technique approach ensures unambiguous identification, purity assessment, and quantification.[29][30]
Mass Spectrometry (MS)
MS is the primary tool for confirming deuteration and for quantification. It separates ions based on their mass-to-charge ratio (m/z).
-
Identification: Benzoic acid-d₅ will appear at a mass 5 Daltons higher (M+5) than non-deuterated benzoic acid. This clear mass shift provides definitive evidence of incorporation.
-
Quantification: Benzoic acid-d₅ is an ideal internal standard (IS) for the quantification of benzoic acid in complex matrices (e.g., plasma, tissue) using isotope-dilution mass spectrometry.[3] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression, correcting for variations during sample preparation and analysis.[3][12]
Protocol: Quantification of Benzoic Acid in Plasma using LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of Benzoic Acid-d₅ internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Acquisition: Multiple Reaction Monitoring (MRM).
-
Benzoic Acid Transition: Q1 121.1 → Q3 77.1
-
Benzoic Acid-d₅ (IS) Transition: Q1 126.1 → Q3 82.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the concentration of prepared standards and apply a linear regression to determine the concentration in unknown samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the precise location and extent of deuterium incorporation.[30]
-
¹H NMR: In the ¹H NMR spectrum of benzoic acid-d₅, the signals corresponding to the aromatic protons (typically found between 7.5-8.2 ppm) will be absent or significantly diminished, while the acidic proton of the carboxyl group (~12 ppm) will remain.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive signal for each deuterated position on the ring.
-
¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and will be shifted slightly upfield compared to carbons bonded to hydrogen.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of chemical bonds. Due to the mass difference, C-D bond vibrations occur at a lower frequency than C-H vibrations.
-
Aromatic C-H Stretch: Typically observed around 3100-3000 cm⁻¹.
-
Aromatic C-D Stretch: Predicted to appear at a lower wavenumber, approximately 2250 cm⁻¹ (roughly 3000 / √2). This clear shift in the spectrum is another way to confirm deuteration.
View DOT Script for Diagram
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